1-(3-Methylquinoxalin-2-YL)ethanone chemical properties
1-(3-Methylquinoxalin-2-YL)ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinoxaline scaffold is a cornerstone in the field of heterocyclic chemistry, representing a privileged structure in medicinal chemistry and materials science.[1][2] These nitrogen-containing heterocycles, formed by the fusion of a benzene and a pyrazine ring, are integral to the structure of numerous bioactive compounds, including antibiotics like Actinomycin and various pharmaceuticals.[2][3] This guide focuses on a specific, yet important, derivative: 1-(3-Methylquinoxalin-2-YL)ethanone , also known as 2-Acetyl-3-methylquinoxaline or Desoxy-Mequindox.[4][5][6][7]
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a detailed examination of its synthesis and mechanism, spectroscopic characterization, and an overview of its reactivity and applications as a key synthetic intermediate.
Physicochemical and Structural Properties
1-(3-Methylquinoxalin-2-YL)ethanone is a solid compound under standard conditions. Its core properties, essential for experimental design and handling, are summarized below. The predicted values for boiling point and density are derived from computational models and provide a reliable estimation for laboratory applications.
| Property | Value | Source(s) |
| CAS Number | 22059-64-9 | [4][8] |
| Molecular Formula | C₁₁H₁₀N₂O | [4][5][7] |
| Molecular Weight | 186.21 g/mol | [4][5][7] |
| Appearance | Brown solid | [4][5] |
| Melting Point | 87-88 °C | [4][5] |
| Boiling Point | 292.5 ± 35.0 °C (Predicted) | [4][5] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Solubility | Slightly soluble in Chloroform, Methanol | [4][5] |
| Storage | -20°C Freezer, Under inert atmosphere | [4][5] |
| InChI Key | XXKIXPWTFVBBJF-UHFFFAOYSA-N | |
| SMILES | CC(=O)c1nc2ccccc2nc1C | [7] |
Synthesis and Mechanistic Insight
The most fundamental and widely adopted method for synthesizing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1] For 1-(3-Methylquinoxalin-2-YL)ethanone, this involves the reaction between o-phenylenediamine and 2,3-butanedione (diacetyl) .
The reaction proceeds through a well-established mechanism involving two sequential condensation and dehydration steps.
Reaction Mechanism:
-
Initial Nucleophilic Attack: One of the nucleophilic amino groups of o-phenylenediamine attacks a carbonyl carbon of 2,3-butanedione.
-
Hemiaminal Formation & Dehydration: This attack forms an unstable hemiaminal intermediate, which rapidly loses a molecule of water to form a C=N double bond (an imine).
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a six-membered heterocyclic ring.
-
Final Dehydration: A second dehydration event occurs, eliminating another water molecule and resulting in the formation of the stable, aromatic pyrazine ring, yielding the final quinoxaline product.
This classic synthesis can often require elevated temperatures and acidic conditions.[1][3] However, modern synthetic protocols have introduced various catalysts to facilitate this transformation under milder, more efficient conditions, improving yields and reducing reaction times.[3][9] Catalysts such as alumina-supported heteropolyoxometalates, CrCl₂·6H₂O, and CuSO₄·5H₂O have proven effective, often allowing the reaction to proceed at room temperature.[1][3]
Caption: Synthesis pathway for 1-(3-Methylquinoxalin-2-YL)ethanone.
Spectroscopic Characterization
Verification of the molecular structure is paramount. The following spectroscopic signatures are characteristic of 1-(3-Methylquinoxalin-2-YL)ethanone, based on its functional groups and structural analogues.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three types of protons. The four protons on the benzene portion of the quinoxaline ring will appear as a complex multiplet pattern in the aromatic region (δ 7.5-8.2 ppm).[10] Two sharp singlets will be present in the aliphatic region: one for the methyl group attached to the quinoxaline ring (C3-CH₃) and another for the acetyl methyl group (-COCH₃), typically resonating between δ 2.5-3.0 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. A key signal is the carbonyl carbon of the acetyl group, which appears significantly downfield (δ ~195-200 ppm). The aromatic and heterocyclic carbons will produce a cluster of signals in the δ 125-155 ppm range. The two methyl carbons will be observed as distinct signals in the upfield region (δ ~20-30 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ketone C=O stretch, located around 1690 cm⁻¹ . Additional significant absorptions in the 1500-1650 cm⁻¹ range correspond to the C=N and C=C stretching vibrations of the aromatic system.[10]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 186 .[5][7] Common fragmentation patterns would include the loss of the acetyl group (a peak at m/z 143) and the loss of a methyl radical (a peak at m/z 171).
Reactivity and Applications
The chemical reactivity of 1-(3-Methylquinoxalin-2-YL)ethanone is largely dictated by the acetyl group and the inherent stability of the quinoxaline ring.
-
Ketone Reactivity: The acetyl group's carbonyl is a primary site for chemical modification. It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or serve as a handle for constructing more complex side chains. A notable reaction is α-halogenation; for instance, bromination of the acetyl methyl group yields 2-Bromo-1-(3-methyl-quinoxalin-2-yl)-ethanone , a valuable building block for introducing further functionalities.[11]
-
Applications as a Synthetic Intermediate: The compound's primary value lies in its role as a precursor and intermediate. It is identified as an intermediate in the synthesis of Desoxyquinocetone and is a known impurity and metabolite of the veterinary drug Mequindox.[4][5][7] This connection underscores its relevance in pharmaceutical synthesis and quality control. The broader class of quinoxaline derivatives possesses an impressive range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this scaffold a subject of intense research in drug discovery.[2]
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol outlines a general, robust procedure for the synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone, adaptable with various catalytic systems.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
2,3-Butanedione (1.0 eq)
-
Ethanol (or Toluene) as solvent
-
Catalyst (e.g., glacial acetic acid, a few drops; or CuSO₄·5H₂O, ~5 mol%)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add o-phenylenediamine (1.0 eq) and the chosen solvent (e.g., Ethanol). Stir until the solid is fully dissolved.
-
Reagent Addition: Add 2,3-butanedione (1.0 eq) to the solution, followed by the addition of the catalyst.
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, remove it by filtration.[1] Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation and Drying: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 1-(3-Methylquinoxalin-2-YL)ethanone.
Caption: General experimental workflow for synthesis and purification.
Conclusion
1-(3-Methylquinoxalin-2-YL)ethanone is a chemically significant molecule that serves as a bridge between fundamental organic synthesis and applied pharmaceutical science. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its acetyl group, establishes it as a valuable intermediate. A thorough understanding of its properties, characterization, and reaction pathways, as detailed in this guide, is essential for researchers aiming to explore the vast chemical space and biological potential of quinoxaline derivatives.
References
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines.
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
- Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. Taylor & Francis Online.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- 1-(3-methylquinoxalin-2-yl)ethanone | 22059-64-9. Sigma-Aldrich.
- Reaction of o-phenylenediamine with diacetyl monoxime: characterisation of the product by solid-st
- 1-(3-METHYLQUINOXALIN-2-YL)ETHANONE | 22059-64-9. ChemicalBook.
- 22059-64-9|1-(3-Methylquinoxalin-2-yl)ethanone. BLDpharm.
- 2-Bromo-1-(3-methyl-quinoxalin-2-yl)-ethanone | 5498-44-2. Sigma-Aldrich.
- A condensation reaction of 2,3-butanedione and 4-fluoro-2-(1-phenylethyl)aniline.
- 1-(3-methylquinoxalin-2-yl)ethanone. ChemicalBook.
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
- 1-(3-METHYLQUINOXALIN-2-YL)ETHANONE | 22059-64-9. ChemicalBook.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI.
- 3-Acetyl-2-methylquinoxaline. CymitQuimica.
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1-(3-METHYLQUINOXALIN-2-YL)ETHANONE | 22059-64-9 [amp.chemicalbook.com]
- 5. 1-(3-METHYLQUINOXALIN-2-YL)ETHANONE price,buy 1-(3-METHYLQUINOXALIN-2-YL)ETHANONE - chemicalbook [m.chemicalbook.com]
- 6. 1-(3-METHYLQUINOXALIN-2-YL)ETHANONE | 22059-64-9 [amp.chemicalbook.com]
- 7. 3-Acetyl-2-methylquinoxaline | CymitQuimica [cymitquimica.com]
- 8. 22059-64-9|1-(3-Methylquinoxalin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses [mdpi.com]
- 11. 2-Bromo-1-(3-methyl-quinoxalin-2-yl)-ethanone | 5498-44-2 [sigmaaldrich.cn]
